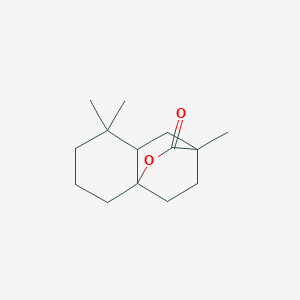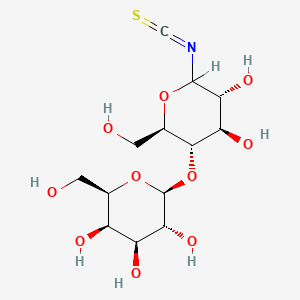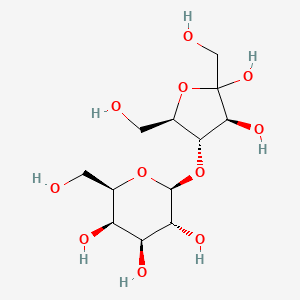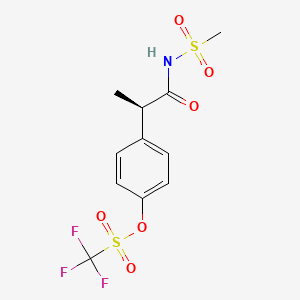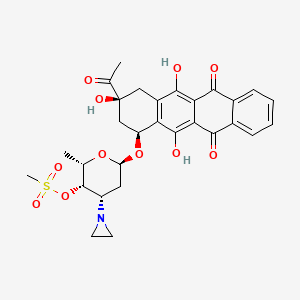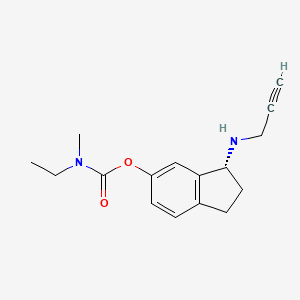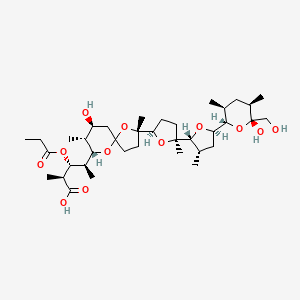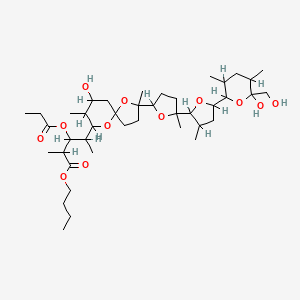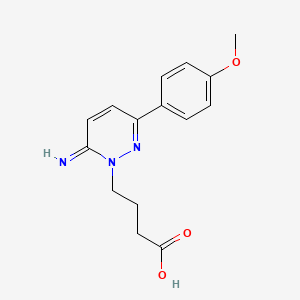
Gabazine
Overview
Description
Gabazine, also known as SR-95531, is a potent competitive antagonist of gamma-aminobutyric acid type A (GABA_A) receptors. It is primarily used in scientific research to study the inhibitory neurotransmitter GABA. This compound binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening, reducing GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane .
Mechanism of Action
Target of Action
Gabazine, also known as SR-95531, primarily targets the GABAA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a crucial role in controlling attention, sensory processing, and synchronous oscillations in the thalamocortical system .
Mode of Action
This compound acts as an antagonist at GABAA receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic synaptic transmission . This compound reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thereby inhibiting neuronal hyperpolarization . This results in a decrease in the inhibitory effect of GABA, leading to increased neuronal activity .
Pharmacokinetics
It is known that this compound is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans .
Result of Action
The net effect of this compound’s action is to reduce GABA-mediated synaptic inhibition . This results in an increase in neuronal activity . For example, blockade of GABAA receptors by this compound potentiated the second evoked postsynaptic excitatory response during a train of four afferent stimuli in a large subset of synapses, resulting in a corresponding increase of action potential firing after the second stimulus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound can act as an agonist at high concentrations (>100 μM) and is a weak agonist at GABAA receptors with α1β2 (Y157S)γ2L subunits . This suggests that the concentration of this compound can significantly influence its action.
Biochemical Analysis
Biochemical Properties
Gabazine binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . The net effect is to reduce GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, and thus inhibiting neuronal hyperpolarization .
Cellular Effects
This compound has been shown to increase repetition suppression in awake macaque IT . It disrupts local signal processing, but not efference copy signals or behavior .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GABA recognition site of the receptor-channel complex and acting as an allosteric inhibitor of channel opening . This reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, and thus inhibiting neuronal hyperpolarization .
Temporal Effects in Laboratory Settings
This compound has been found to significantly increase KCC2 diffusion coefficient and explored area both in the extrasynaptic membrane and near excitatory and inhibitory synapses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intracortical local injections of this compound increased repetition suppression in awake macaque IT .
Metabolic Pathways
This compound is involved in the GABAergic neurotransmission pathway . It acts as an antagonist at GABA A receptors, reducing GABA-mediated synaptic inhibition .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the GABA recognition site of the receptor-channel complex .
Subcellular Localization
This compound is localized at the GABA recognition site of the receptor-channel complex, which is found in the cell membrane . Its activity is directed towards this specific compartment through its binding interactions with the GABA recognition site .
Preparation Methods
The synthesis of Gabazine involves several steps, starting with the preparation of the core pyridazine structure. The synthetic route typically includes the following steps:
Formation of the Pyridazine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.
Functionalization: The pyridazine core is then functionalized with various substituents, including a carboxypropyl group and a methoxyphenyl group.
Final Steps:
Chemical Reactions Analysis
Gabazine undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the pyridazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gabazine is widely used in scientific research to study the function of GABA_A receptors. Some of its key applications include:
Neuroscience Research: this compound is used to investigate the role of GABA_A receptors in synaptic transmission and neuronal inhibition.
Molecular Biology: The compound is used to explore the structure-function relationships of GABA_A receptors and to identify the binding sites and mechanisms of action of other GABAergic compounds.
Comparison with Similar Compounds
Gabazine is often compared to other GABA_A receptor antagonists, such as bicuculline and picrotoxin. Here are some key points of comparison:
Bicuculline: Like this compound, bicuculline is a competitive antagonist of GABA_A receptors.
Picrotoxin: Picrotoxin is a noncompetitive antagonist that acts on the chloride channel of GABA_A receptors.
These comparisons highlight the unique properties of this compound, particularly its potency and specificity for GABA_A receptors.
Properties
IUPAC Name |
4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGNKYJVGNLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276043 | |
| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105538-73-6 | |
| Record name | Gabazine free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105538736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABAZINE FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L45297DIU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gabazine exert its inhibitory effect on GABAA receptors?
A1: this compound acts as a competitive antagonist by binding to the GABAA receptor at the GABA binding site, preventing GABA from binding and activating the receptor. [, , , , , ] This blockade of GABAA receptors leads to a reduction in inhibitory neurotransmission within the central nervous system.
Q2: How does this compound's action differ from that of picrotoxin, another GABAA receptor antagonist?
A2: While both are GABAA receptor antagonists, they exhibit distinct pharmacological profiles. This compound selectively blocks phasic GABAergic currents mediated by synaptic GABAA receptors, particularly those involved in postsynaptic mechanisms. [, , , , , ] In contrast, picrotoxin inhibits both phasic and tonic GABAergic currents, the latter being mediated by extrasynaptic GABAA receptors. [, , , ]
Q3: What is the significance of this compound's selectivity for phasic GABAA receptors?
A3: this compound's selectivity for phasic GABAA receptors makes it a valuable tool for dissecting the specific contributions of phasic versus tonic GABAergic inhibition in neuronal circuits. [, , , , ] This selectivity allows researchers to examine the role of synaptic GABAA receptor function without disrupting the ongoing tonic inhibition, which is important for maintaining neuronal excitability and network stability.
Q4: What are the implications of this compound's inability to block tonic GABAergic currents?
A4: This feature highlights the existence of pharmacologically distinct GABAA receptor subtypes mediating phasic and tonic inhibition. [, , , , ] This discovery has fueled research into understanding the unique roles of these different GABAA receptor subtypes in various physiological and pathological processes.
Q5: Does this compound interact with other neurotransmitter systems in the brain?
A5: While this compound is considered a specific GABAA receptor antagonist, some studies suggest potential interactions with other neurotransmitter systems. For instance, research on the inferior olive indicates that the behavioral effects of glutamate antagonism can be counterbalanced by reducing GABA-mediated inhibition with this compound. [] This finding suggests a complex interplay between GABAergic and glutamatergic systems, which may be further influenced by the experimental conditions and brain regions under investigation.
Q6: What is the impact of GABAA receptor blockade by this compound on neuronal activity?
A6: Blocking GABAA receptors with this compound reduces inhibitory input to neurons. [, , , , , ] This disinhibition can lead to increased neuronal firing, synchronization of neuronal activity, and potentially seizures, depending on the brain region and dosage used.
Q7: How is this compound used to study sensory processing in the brain?
A7: Studies investigating auditory processing in the gerbil auditory cortex used microiontophoretic application of this compound to demonstrate that GABAA-mediated inhibition is crucial for processing fast temporal modulations of sound envelopes. [] This research highlights the role of GABAergic inhibition in shaping the temporal fidelity of sensory information processing in the brain.
Q8: What insights has this compound provided into the role of the nucleus tractus solitarius (NTS) in cardiovascular regulation?
A8: Research on the NTS has utilized this compound to demonstrate the importance of GABAergic inhibition in modulating heart rate and sympathetic nerve activity. [, ] Specifically, studies have shown that the magnitude of this compound-induced bradycardia is pressure-dependent in normotensive rats, suggesting a role for GABAergic mechanisms in mediating baroreflex control of heart rate.
Q9: How has this compound contributed to our understanding of the role of GABA in the hypothalamic arcuate nucleus (ARCN)?
A9: Studies using this compound microinjections in the ARCN have revealed the presence of tonic GABAergic activity that plays a role in modulating blood pressure control. [] In spontaneously hypertensive rats, attenuated GABAergic activity in the ARCN has been linked to impaired baroreflex function and elevated blood pressure.
Q10: How can this compound be used to study the development of the nervous system?
A10: Research utilizing this compound in neonatal rats has revealed a developmental switch in the GABAergic control of spinal reflexes. [] While this compound decreases pain thresholds in adult rats, it paradoxically increases pain thresholds in neonates. This finding highlights the dynamic nature of GABAergic signaling during development and its evolving role in pain processing.
Q11: Can this compound be used to investigate the role of specific GABAA receptor subtypes?
A11: While this compound itself lacks subtype selectivity, it can be used in combination with other pharmacological agents or genetic manipulations to target specific GABAA receptor subtypes. [, , , , ] This approach has been instrumental in dissecting the distinct roles of various GABAA receptor subtypes in different brain regions and physiological functions.
Q12: What are the limitations of using this compound in research?
A12: It is crucial to be aware of the potential for off-target effects and the influence of experimental conditions when interpreting research findings using this compound. [, ] Furthermore, while this compound has been instrumental in elucidating many aspects of GABAA receptor function, its use in clinical settings is limited due to its potential to induce seizures and other side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
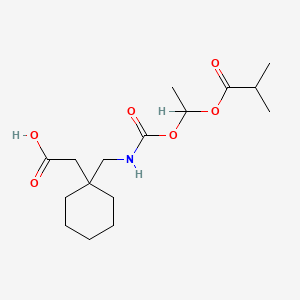
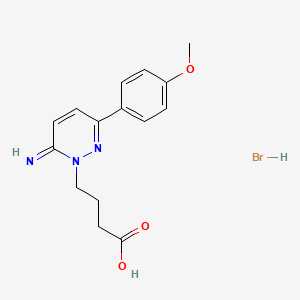
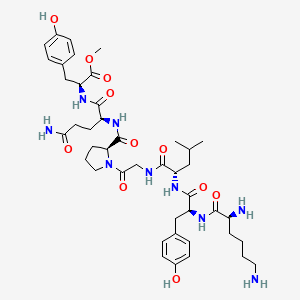
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
